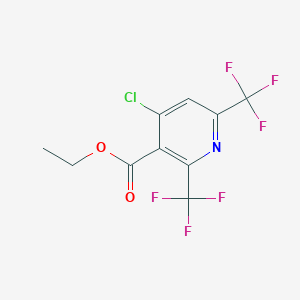
4-Chloro-2,6-bis-trifluoromethyl-nicotinic acid ethyl ester
Cat. No. B8648755
M. Wt: 321.60 g/mol
InChI Key: CXDQYPGPUDLVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04698093
Procedure details


A 500 ml round bottom flask equipped with nitrogen inlet and magnetic stirrer is charged with 40 g (0.132 mol) of product from Example 2 and 24.97 g (0.233 mol) of 2,6-lutidine. To this is slowly added (exothermic) 185 ml (1.98 mol) of phosphorous oxychloride. The flask is fitted with a condenser and the mixture is heated to reflux. After refluxing for 18 hours the material is cooled, concentrated, and the mixture was poured into 150 g of ice slowly. The ice mixture was then poured into 200 ml of 10% HCl (aqueous) and extracted twice with ether. The combined ether layers were washed with 10% NaOH (aqueous), dried (MgSO4), and concentrated in vacuo affording a black oil. The residue was kugelrohr distilled at 67 Pa. The earlier fraction (pot temperature 50° C.) was discarded. The later fraction (pot temperature 85° C.) afforded 25.15 g (60%) of product, nD25 1.4185. Anal. Calc'd. for C10H6Cl1F6N1O2 : C, 37.35; H, 1.88; N, 4.36. Found: C, 37.51; H, 1.74; N, 4.23.



Name
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:20])([F:19])[C:3]1[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:7](O)[CH:6]=[C:5]([C:15]([F:18])([F:17])[F:16])[N:4]=1.N1C(C)=CC=CC=1C.P(Cl)(Cl)([Cl:31])=O>>[F:1][C:2]([F:20])([F:19])[C:3]1[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:7]([Cl:31])[CH:6]=[C:5]([C:15]([F:18])([F:17])[F:16])[N:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=NC(=CC(=C1C(=O)OCC)O)C(F)(F)F)(F)F
|
|
Name
|
|
|
Quantity
|
24.97 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1C)C
|
Step Two
|
Name
|
|
|
Quantity
|
185 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 500 ml round bottom flask equipped with nitrogen inlet and magnetic stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask is fitted with a condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After refluxing for 18 hours the material
|
|
Duration
|
18 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture was poured into 150 g of ice slowly
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The ice mixture was then poured into 200 ml of 10% HCl (aqueous)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether layers were washed with 10% NaOH (aqueous)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affording a black oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was kugelrohr distilled at 67 Pa
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The earlier fraction (pot temperature 50° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=NC(=CC(=C1C(=O)OCC)Cl)C(F)(F)F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.15 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
